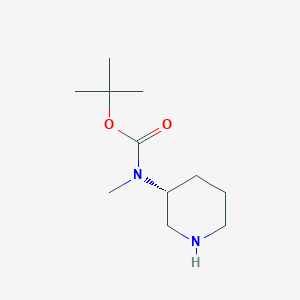

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXNDTNDOHQMTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651733 | |

| Record name | tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309962-67-2 | |

| Record name | tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions:

- Inert Atmosphere : Nitrogen or argon is used to prevent oxidation.

- Temperature Range : 0-25°C to optimize yield and purity.

- Solvent : Commonly chloroform or dichloromethane.

Industrial Production Methods

Industrial production involves large-scale batch or continuous flow processes to maximize efficiency and minimize waste. Advanced purification techniques such as chromatography and crystallization are employed to ensure high-purity compounds.

Key Features:

- Automated Reactors : For precise control over reaction conditions.

- Purification Techniques : Column chromatography and crystallization for high purity.

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

Types of Reactions:

- Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.

- Reduction : With agents such as lithium aluminum hydride (LiAlH4).

- Substitution : Nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Aqueous or organic solvent, mild heating. |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether or tetrahydrofuran (THF), low temperatures. |

| Substitution | Nucleophiles like amines or thiols | Presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3), reflux conditions. |

Yield Optimization Strategies

Yield variations can arise from reaction time, solvent choice, and purification methods. Strategies to optimize yields include:

- Extended Reaction Time : Stirring for 18 hours can improve carbamate coupling efficiency compared to shorter times.

- Solvent Screening : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Purification Techniques : Column chromatography with gradient elution isolates enantiomers effectively.

Structural Characterization

Structural confirmation of this compound relies on spectroscopic and crystallographic techniques:

- ¹H-NMR : Key shifts include the tert-butyl group at ~1.4 ppm and the piperidine NH proton.

- X-ray Crystallography : Resolves stereochemistry and bond angles.

- ESI-MS : Monitors reaction progress and confirms molecular ion peaks.

Analyse Chemischer Reaktionen

Types of Reactions

®-Tert-butyl methyl(piperidin-3-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent under mild heating conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Primary or secondary amines.

Substitution: Substituted piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows it to participate in various reactions, making it a valuable intermediate in organic chemistry.

Protecting Group for Amines

In peptide synthesis, this compound functions as a protecting group for amines. The tert-butyl group provides stability during chemical transformations, allowing selective reactions without affecting the amine functionality.

Biological Applications

Ligand in Receptor Binding Studies

The compound has been investigated for its potential as a ligand in receptor binding studies. Its piperidine ring is crucial for binding to specific receptors, influencing various biological pathways. Research indicates that it can modulate receptor activity, which is essential for understanding pharmacological mechanisms.

Enzyme Inhibition Studies

this compound has shown promise as an enzyme inhibitor. Notably, studies have demonstrated its effectiveness against butyrylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This selective inhibition suggests potential applications in developing neuroprotective agents .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications, particularly as an intermediate in synthesizing pharmaceutical compounds with analgesic, anti-inflammatory, and antipsychotic properties. Its ability to modulate biological activity positions it as a candidate for drug development .

Pharmacophore Modeling

Recent studies have employed pharmacophore modeling to identify structural features essential for developing new therapeutic agents based on this compound. These models aid in understanding the compound's interactions with biological targets and optimizing lead compounds for better efficacy .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial contexts, this compound is utilized in producing agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various formulations required in these industries.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Building block | Facilitates synthesis of complex molecules |

| Biology | Ligand studies | Modulates receptor activity |

| Enzyme Inhibition | Neuroprotection | Potential treatment for Alzheimer's |

| Medicine | Drug synthesis | Intermediate for analgesics and anti-inflammatories |

| Industrial | Agrochemicals | Versatile use in chemical formulations |

Case Studies

-

Neuroprotective Agent Development

Research has focused on this compound's role as a selective inhibitor of butyrylcholinesterase. This study demonstrated its potential to enhance cognitive function by mitigating neurodegenerative effects associated with enzyme activity . -

Pharmacophore Modeling for Drug Design

A study utilized pharmacophore modeling to explore the interactions of this compound with various biological targets. The findings highlighted critical structural features that could guide the design of more effective therapeutic agents targeting similar pathways .

Wirkmechanismus

The mechanism of action of ®-Tert-butyl methyl(piperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The piperidine ring plays a crucial role in binding to the active site of the target molecule, while the carbamate group enhances the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (1-(4-Aminophenyl)piperidin-3-yl)carbamate (Compound 9)

tert-Butyl ((3R,5R)-1-Benzyl-5-methylpiperidin-3-yl)carbamate

Pyridine Derivatives

- Example : Tert-butyl methyl(1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate (CAS 1420804-06-3).

- Molecular Formula : C17H27N3O2 (MW 305.4).

- Key Difference : A pyridinyl group enhances π-π stacking interactions, making it suitable for kinase inhibitor development .

Physicochemical and Pharmacological Properties

| Compound | LogP | Solubility (mg/mL) | Therapeutic Application |

|---|---|---|---|

| (R)-Tert-butyl methyl(piperidin-3-yl)carbamate | 1.8 | 2.1 (DMSO) | HIV-1 inhibitors, HDAC8 research |

| tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate | 2.1 | 5.3 (Water) | Antiviral agents |

| tert-Butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate | 3.0 | 0.8 (DMSO) | Neurological targets |

Biologische Aktivität

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a piperidine ring, with a carbamate functional group. This structure contributes to its stability and reactivity, allowing it to interact with various biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The piperidine ring is crucial for binding to active sites on target molecules, while the carbamate group enhances the compound's stability and bioavailability. It can function as either an inhibitor or an activator, modulating biochemical pathways that are significant in therapeutic contexts.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated its effectiveness against butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound has shown selective inhibition, suggesting its utility in developing neuroprotective agents .

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have tested its effects on various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The compound demonstrated pro-apoptotic effects at low concentrations, inducing apoptosis in these cell lines without affecting normal cells .

Data Table: Biological Activity Overview

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. This suggests potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Anticancer Efficacy

In another study evaluating the anticancer properties of this compound, researchers observed that treatment with this compound led to a substantial decrease in cell viability across multiple cancer lines. Flow cytometry analysis indicated that the compound induced late-stage apoptosis in A549 cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended methods for synthesizing (R)-tert-butyl methyl(piperidin-3-yl)carbamate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves carbamate coupling reactions. A validated approach includes reacting a piperidine intermediate with tert-butyl chloroformate in the presence of triethylamine (TEA) in chloroform, followed by stirring for 18 hours to optimize yields (e.g., 33% after extended stirring vs. 15% after 3 hours) . Enantiomeric purity is achieved using chiral auxiliaries or chromatography. For stereochemical control, crystallographic analysis (e.g., single-crystal X-ray diffraction) confirms the (R)-configuration, as demonstrated in related carbamate derivatives .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- ¹H-NMR : Key shifts include the tert-butyl group at ~1.4 ppm and the piperidine NH proton at 3.18–2.97 ppm after carbamate formation .

- X-ray crystallography : Resolves stereochemistry and bond angles, as seen in analogs like tert-butylN-[(3R,4R)-piperidin-3-yl]carbamate, where β angles and torsion angles validate spatial arrangements .

- ESI-MS : Monitors reaction progress and confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tert-butyl carbamate group under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations assess bond dissociation energies (BDEs) and electrostatic potential surfaces. For example, the tert-butyl group’s steric bulk stabilizes intermediates during hydrolysis, while the carbamate’s electrophilicity is influenced by adjacent substituents. Studies on nitrobenzyl-piperidine carbamates show that substituent position (e.g., 3-nitro vs. 4-nitro) alters reduction kinetics, guiding predictions for similar systems .

Q. What strategies address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations (e.g., 15% vs. 33%) arise from reaction time, solvent choice, and purification methods. To resolve contradictions:

- Optimized Reaction Time : Extended stirring (18 hours vs. 3 hours) improves carbamate coupling efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates enantiomers, as validated in tert-butyl piperidine carbamate derivatives .

Q. How do substitution patterns on the piperidine ring affect physicochemical properties?

- Methodological Answer : Substituents alter logP, solubility, and metabolic stability:

- Fluorine or nitro groups : Increase lipophilicity (logP +0.5) and oxidative stability, as seen in 3-nitrobenzyl analogs .

- Hydroxy groups : Enhance aqueous solubility but reduce blood-brain barrier penetration, as observed in 3-hydroxypropan-2-yl derivatives .

- Comparative Table :

| Substituent | logP | Solubility (mg/mL) | Metabolic Half-life (hr) |

|---|---|---|---|

| 3-Nitrobenzyl | 2.8 | 0.12 | 1.5 |

| 4-Hydroxypropan-2-yl | 1.2 | 4.3 | 3.8 |

| Methyl | 2.1 | 0.9 | 2.2 |

| Data derived from analogs in |

Application-Focused Questions

Q. What methodologies evaluate this compound’s potential as a cholinesterase inhibitor?

- Methodological Answer :

- In vitro assays : Measure IC₅₀ values using acetylthiocholine hydrolysis (Ellman’s method). Pyridine carbamate derivatives show IC₅₀ values of 0.8–5.2 µM, correlating with substituent electronegativity .

- Molecular docking : Simulate binding to human acetylcholinesterase (PDB ID 4EY7). The carbamate group forms hydrogen bonds with Ser203, while the piperidine ring occupies the catalytic gorge .

Q. How is the tert-butyl carbamate group utilized in prodrug design?

- Methodological Answer : The tert-butyl group enhances lipophilicity for passive diffusion, while the carbamate acts as a enzymatically cleavable prodrug linker. For example:

- Enzymatic Hydrolysis : Liver esterases cleave the carbamate, releasing active amines, as demonstrated in pyrimidine carbamate prodrugs .

- Stability Studies : Plasma stability assays (e.g., 37°C, pH 7.4) show <10% degradation over 24 hours, confirming suitability for sustained release .

Data Analysis and Validation

Q. How are conflicting crystallographic data resolved for carbamate derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O) are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.